molecular formula C15H9ClN4O5S B2556975 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide CAS No. 349539-29-3

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide

Cat. No.: B2556975
CAS No.: 349539-29-3
M. Wt: 392.77
InChI Key: WWGNHQPDUMIJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Purity : 95%


Synthesis Analysis

The synthesis of this compound involves several synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions. These methods allow for the efficient production of benzothiazole derivatives, including 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring system with a chlorine atom and nitro groups attached. The detailed arrangement of atoms and bonds can be visualized using molecular modeling tools or chemical databases .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, such as nucleophilic substitutions, condensations, and cyclizations. For example, it reacts with chloroacetyl chloride to form 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .


Physical and Chemical Properties Analysis

  • Toxicity : Safety information indicates potential hazards (see MSDS link below) .

Mechanism of Action

Recent studies suggest that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide targets MmpL3, a mycobacterial mycolic acid transporter. Further investigations are needed to understand its precise mechanism of action and its potential as an anti-tubercular agent .

Safety and Hazards

  • Precautionary Statements : Follow safety precautions during handling and use appropriate protective equipment. Avoid inhalation, ingestion, and skin/eye contact. Dispose of properly .

Future Directions

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by Enamine .

Properties

IUPAC Name

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O5S/c1-7-2-3-10-12(4-7)26-15(17-10)18-14(21)9-5-8(19(22)23)6-11(13(9)16)20(24)25/h2-6H,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGNHQPDUMIJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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